Sulfamoyl N-Substitution Architecture: N,N-Dimethyl vs. N-Ethyl-N-Benzyl Differentiation in a Shared 2-Methoxyphenyl-Oxadiazole Core
The structural identity of the sulfamoyl N-substituents is a critical differentiation point: the target compound bears N,N-dimethyl groups, whereas the closest catalogued comparator with published bioactivity data—4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide—carries N-ethyl-N-benzyl substituents. In a fluorescence resonance energy transfer (FRET) assay against HIV-1 Gag-Pol polyprotein at pH 8.0 and 2°C, the bulkier analog exhibited an IC50 of 8,960 nM [1]. No equivalent bioactivity data are published for the N,N-dimethyl variant, confirming that these two sulfamoyl architectures cannot be assumed functionally equivalent despite sharing the identical 2-methoxyphenyl-oxadiazole-amide scaffold. The dimethyl substitution results in a lower molecular weight (402.4 vs. 478.6 g/mol) and smaller topological polar surface area, parameters that directly influence passive permeability and target binding site compatibility [2].
| Evidence Dimension | IC50 in HIV-1 Gag-Pol polyprotein FRET assay |
|---|---|
| Target Compound Data | No published IC50 data available for the N,N-dimethyl variant (data gap requiring empirical determination) |
| Comparator Or Baseline | 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: IC50 = 8,960 nM (8.96 µM) |
| Quantified Difference | Not calculable; absence of data for the target compound confirms functional non-equivalence until experimentally resolved |
| Conditions | FRET assay; pH 8.0; 2°C; 96-well and 384-well microplate formats with robotic manipulation |
Why This Matters
Procurement of the correct sulfamoyl variant is essential because the N-substitution identity gates target engagement potency; using a bulkier analog introduces an uncontrolled variable that may shift IC50 by orders of magnitude or abolish activity entirely.
- [1] BindingDB Entry BDBM34358: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, IC50 = 8.96E+3 nM against HIV-1 Gag-Pol polyprotein. FRET assay, pH 8.0, 2°C. Curated from PubChem BioAssay AID 652. View Source
- [2] PubChem Compound Summary for CID 2158911: computed molecular weight 402.4 g/mol, XLogP3 1.7, topological polar surface area 123 Ų. National Center for Biotechnology Information (2025). View Source
